Cetyl lactate

Catalog No.
S572821
CAS No.
35274-05-6
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl lactate

CAS Number

35274-05-6

Product Name

Cetyl lactate

IUPAC Name

hexadecyl 2-hydroxypropanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3

InChI Key

WUKXMJCZWYUIRZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)O

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

Ceraphyl 28, 2-Hydroxypropanoic acid, hexadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)O

Pharmaceutical and Cosmetic Research

  • Emulsifying and thickening agent: Cetyl lactate acts as an effective emulsifier, enabling the efficient mixing of oil and water-based components in various pharmaceutical and cosmetic formulations []. This property makes it valuable in creating creams, lotions, and ointments [].
  • Skin penetration enhancement: Studies suggest cetyl lactate can enhance the penetration of certain drugs and other topical agents through the skin, potentially improving their efficacy []. However, further research is needed to fully understand its mechanism and effectiveness in different applications.

Drug Delivery Research

  • Nanoparticle carrier: Cetyl lactate shows promise as a carrier material for drug delivery systems, particularly in the development of nanoparticles []. Its biocompatibility and ability to modify nanoparticle properties make it a potentially valuable tool for targeted drug delivery research.
  • Sustained release: Cetyl lactate's ability to form slow-release matrices has led to its exploration in the development of sustained-release drug delivery systems, potentially improving drug effectiveness and reducing dosing frequency [].

Food Science Research

  • Food additive: Cetyl lactate finds use as a food additive, serving as an emulsifier, stabilizer, and thickener in various food products [].
  • Flavoring agent: It also possesses mild flavoring properties, contributing to the overall sensory experience of certain food items [].

Cetyl lactate is an ester formed from the reaction of cetyl alcohol and lactic acid, with the chemical formula C19H38O3C_{19}H_{38}O_{3} and a CAS Registry Number of 35274-05-6. It appears as a white, waxy solid at room temperature and is known for its emollient properties, making it a valuable ingredient in cosmetic and personal care formulations. Cetyl lactate serves multiple functions, including acting as a skin conditioning agent, emollient, and humectant, which helps retain moisture in the skin .

In cosmetics, cetyl lactate functions primarily as an emollient. It helps soften and smooth the skin by forming a protective layer that traps moisture and reduces water loss []. Additionally, it can act as a:

  • Penetration enhancer: It facilitates the absorption of other cosmetic ingredients into the skin [].
  • Opacifier: It contributes to the opaque appearance of creams and lotions [].

Cetyl lactate is generally considered safe for use in cosmetics []. However, some individuals may experience mild skin irritation. The Environmental Working Group (EWG) rates cetyl lactate as a low-hazard ingredient [].

Cetyl lactate is synthesized through an esterification reaction between cetyl alcohol and lactic acid. The general reaction can be represented as follows:

Cetyl Alcohol+Lactic AcidCetyl Lactate+Water\text{Cetyl Alcohol}+\text{Lactic Acid}\rightarrow \text{Cetyl Lactate}+\text{Water}

In this process, sulfuric acid is often used as a catalyst to facilitate the reaction . The formation of cetyl lactate involves the nucleophilic attack of the hydroxyl group of lactic acid on the carbonyl carbon of cetyl alcohol, leading to the release of water.

Cetyl lactate exhibits several biological activities that contribute to its effectiveness in cosmetic applications. Primarily, it acts as an emollient, creating a barrier on the skin's surface that helps to lock in moisture. This property enhances skin hydration and improves texture. Additionally, cetyl lactate has been shown to possess mild antibacterial properties, which may contribute to its utility in personal care products .

The synthesis of cetyl lactate can be achieved through various methods:

  • Direct Esterification: This method involves heating cetyl alcohol with lactic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction typically occurs at temperatures between 50°C to 60°C.
  • Transesterification: Cetyl lactate can also be produced by transesterifying other fatty alcohols or fatty acids with lactic acid under suitable conditions.
  • Enzymatic Synthesis: Enzymes such as lipases can catalyze the formation of cetyl lactate under mild conditions, offering an environmentally friendly alternative to chemical synthesis .

Cetyl lactate is widely used in various industries due to its beneficial properties:

  • Cosmetics: It is commonly found in lotions, creams, and ointments as a moisturizing agent.
  • Pharmaceuticals: Cetyl lactate can be utilized in topical formulations for its skin-conditioning effects.
  • Food Industry: Although less common, it may be used as an emulsifier or stabilizer in certain food products .

Research indicates that cetyl lactate interacts with skin cells by forming a protective barrier that enhances moisture retention. This interaction is crucial for maintaining skin hydration and integrity. Studies have shown that formulations containing cetyl lactate can improve skin texture and reduce dryness when applied regularly .

Additionally, cetyl lactate has been assessed for safety in cosmetic formulations by expert panels, concluding that it is safe for use at concentrations up to 10% .

Cetyl lactate shares similarities with other fatty alcohol esters but has unique properties that distinguish it:

Compound NameChemical FormulaUnique Properties
Myristyl LactateC_{15}H_{30}O_{3}Similar emollient properties but shorter carbon chain
Lauryl LactateC_{12}H_{24}O_{3}More volatile; used primarily for lighter formulations
Stearyl LactateC_{18}H_{36}O_{3}Higher melting point; provides more substantial barrier function
Ethyl LactateC_{4}H_{8}O_{3}More polar; primarily used as a solvent rather than an emollient

Cetyl lactate stands out due to its balanced properties of being both an effective moisturizer and having good stability in cosmetic formulations. Its ability to form a water-retaining barrier on the skin makes it particularly beneficial for dry skin conditions .

Physical Description

White solid; Faint fatty butter-like aroma

XLogP3

7.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 66 of 68 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

35274-05-6

Wikipedia

Cetyl lactate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Propanoic acid, 2-hydroxy-, hexadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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